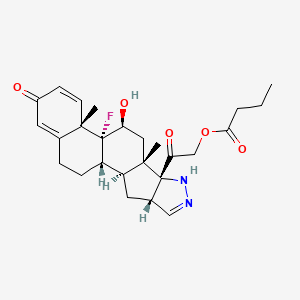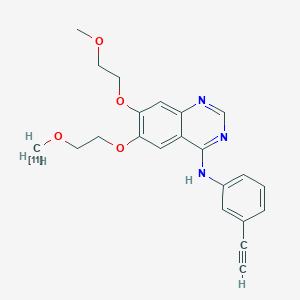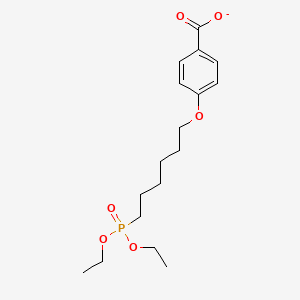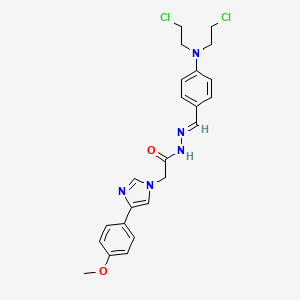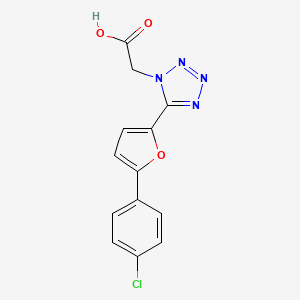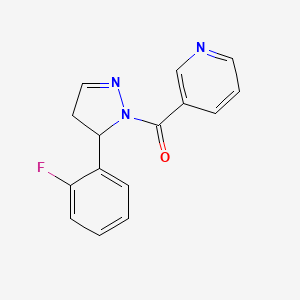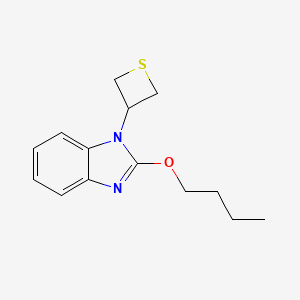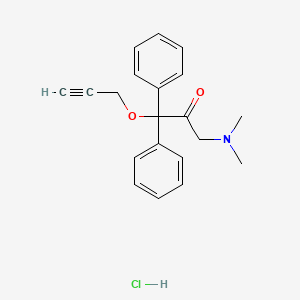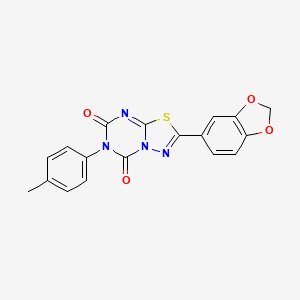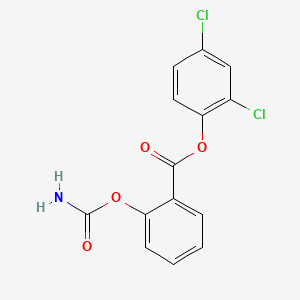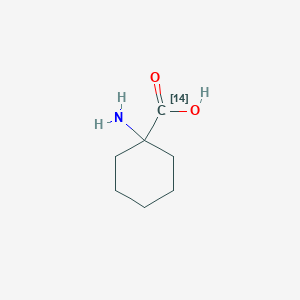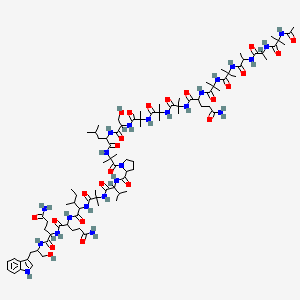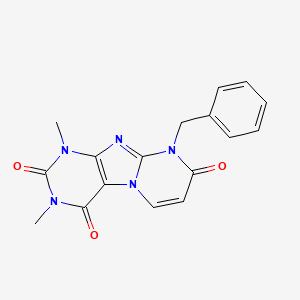
Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a quinazolinone moiety, and a phenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinone with an appropriate acylating agent to introduce the acetyl group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher throughput and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone or pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the quinazolinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl: A stable free radical used in various chemical reactions.
Chroman-4-one derivatives: These compounds share structural similarities and are used in medicinal chemistry.
Uniqueness
Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of a pyrrolidine ring, a quinazolinone moiety, and a phenoxymethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
85063-14-5 |
|---|---|
Formule moléculaire |
C21H21N3O3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H21N3O3/c25-20(23-12-6-7-13-23)14-24-19(15-27-16-8-2-1-3-9-16)22-18-11-5-4-10-17(18)21(24)26/h1-5,8-11H,6-7,12-15H2 |
Clé InChI |
GNIPWFNEASIYJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


